PropertyValueSourceChemical Name4-bromo-2,3-dihydro-1H-inden-1-amine hydrochlorideN/ASynonym(s)4-Bromo-1-indanamine HClMolecular FormulaC₉H₁₁BrClNMolecular Weight248.55 g/mol CAS Number1307873-37-5 ((S)-enantiomer)AppearanceColorless to off-white solidPredicted pKa (Free Base)8.88 ± 0.20Storage ConditionsInert atmosphere, room temperature or 2-8°C
PropertyValueSourceChemical Name4-bromo-2,3-dihydro-1H-inden-1-amine hydrochlorideN/ASynonym(s)4-Bromo-1-indanamine HClMolecular FormulaC₉H₁₁BrClNMolecular Weight248.55 g/mol CAS Number1307873-37-5 ((S)-enantiomer)AppearanceColorless to off-white solidPredicted pKa (Free Base)8.88 ± 0.20Storage ConditionsInert atmosphere, room temperature or 2-8°C
An In-depth Technical Guide to the Basic Properties of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the core basic properties of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical research and organic synthesis.[1] This document moves beyond a simple recitation of data, offering in-depth explanations of the chemical principles governing its basicity, detailed protocols for its experimental characterization, and insights into the practical implications for drug development. The content is structured to provide researchers, chemists, and formulation scientists with the authoritative grounding and field-proven insights necessary for its effective application.
Core Physicochemical Characteristics
4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a brominated cyclic amine, typically supplied as a crystalline solid.[2] Its structure, comprising a bicyclic indane framework with a primary amine and a bromine substituent, dictates its chemical behavior and utility as a versatile building block.[1] The hydrochloride salt form enhances its stability and handling properties compared to the free base.
Table 1: Physicochemical Properties of 4-bromo-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt
PropertyValueSourceChemical Name4-bromo-2,3-dihydro-1H-inden-1-amine hydrochlorideN/ASynonym(s)4-Bromo-1-indanamine HCl[3]Molecular FormulaC₉H₁₁BrClN[1][4]Molecular Weight248.55 g/mol [1][4][5]CAS Number1307873-37-5 ((S)-enantiomer)[1]AppearanceColorless to off-white solid[2]Predicted pKa (Free Base)8.88 ± 0.20[2]Storage ConditionsInert atmosphere, room temperature or 2-8°C[1][2][5][6]
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Caption: Chemical structure of the protonated amine as the chloride salt.
The Foundation of Basicity: A Structural and Mechanistic Overview
The fundamental basic property of this molecule originates from the primary amine (-NH₂) group of the free base. The nitrogen atom possesses a lone pair of electrons, which can accept a proton (H⁺) from an acid, acting as a Brønsted-Lowry base. In the hydrochloride salt form, this protonation has already occurred, resulting in the formation of an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).
The equilibrium between the free base and its conjugate acid is the cornerstone of its basicity and is quantified by the acid dissociation constant (Ka) of the conjugate acid, or more commonly, its negative logarithm (pKa).
Caption: The reversible protonation of the primary amine.
Causality Behind the Basicity (pKa)
-
Primary Aliphatic Amine: The amine group is attached to a saturated carbon atom (an sp³-hybridized carbon) within the five-membered ring. Such aliphatic amines are moderately basic, with pKa values typically in the range of 9-11. The predicted pKa of 8.88 is slightly lower than a typical primary amine, which can be attributed to the electronic influence of the substituted benzene ring.[2]
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Inductive and Resonance Effects: The bromine atom is an electronegative substituent on the aromatic ring. Through the inductive effect, it withdraws electron density from the ring. This electron-withdrawing effect can be transmitted through the carbon framework to the amine group, slightly destabilizing the positive charge on the conjugate acid (R-NH₃⁺). A less stable conjugate acid corresponds to a weaker base (lower pKa). While resonance effects also play a role in the aromatic system, the inductive effect is often the primary influencer on the basicity of a substituent several bonds away.
Experimental Protocol: Potentiometric Titration for pKa Determination
While a predicted pKa value is useful for initial assessment, experimental determination is critical for regulatory submissions and accurate formulation development. Potentiometric titration is the gold-standard method for this purpose.
Principle: This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the amine hydrochloride. The pH of the solution is monitored continuously with a calibrated electrode. The pKa is determined from the titration curve, specifically at the half-equivalence point where the concentrations of the free base (R-NH₂) and its conjugate acid (R-NH₃⁺) are equal, and thus pH = pKa.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Accurately weigh approximately 25-50 mg of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system, such as 50:50 methanol/water, to ensure solubility of both the salt and the free base that forms during titration.
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) in deionized water. Ensure it is carbonate-free.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
-
Titration Procedure:
-
Place the dissolved sample in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), the point of maximum slope, by calculating the first or second derivative of the curve.
-
The half-equivalence point is at Vₑ/2. The pH of the solution at this volume is the experimental pKa.
-
Caption: Experimental workflow for potentiometric pKa determination.
Solubility Profile: An Application of Basic Properties
The basicity of the amine group is the primary determinant of the compound's pH-dependent solubility.
-
Aqueous Solubility: As a hydrochloride salt, the compound is expected to be readily soluble in water and acidic aqueous solutions. The ionic ammonium group can form strong ion-dipole interactions with water molecules.
-
pH-Dependent Solubility: In basic solutions (pH > pKa), the protonated amine (R-NH₃⁺) will be deprotonated to the free base (R-NH₂). This neutral, more lipophilic form is significantly less soluble in water. This behavior is critical for understanding its absorption and potential for precipitation in different physiological environments.
-
Organic Solubility: The free base form is expected to be soluble in non-polar organic solvents like ether and dichloromethane, while the hydrochloride salt will have very limited solubility in such solvents.[3]
Experimental Protocol: Equilibrium Shake-Flask Solubility
Principle: This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with a solvent at a constant temperature until the concentration of the dissolved solute is constant.
-
Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Add an excess amount of 4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride to vials containing each buffer or solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove undissolved solids.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.
-
Table 2: Expected Solubility Profile
| Solvent/Medium | Expected Solubility | Rationale |
| 0.1 M HCl | High | Common ion effect; compound is already a salt. |
| Water / pH 5 Buffer | High | Compound exists primarily as the protonated, ionic R-NH₃⁺ form. |
| pH 7.4 Buffer | Moderate to High | Compound exists as a mix of R-NH₃⁺ and R-NH₂, but still largely protonated. |
| pH 10 Buffer | Low | Compound is deprotonated to the less soluble free base (R-NH₂). |
| Dichloromethane | Low | Salt form is insoluble in non-polar organic solvents. |
Implications in Synthesis and Drug Development
Understanding the basic properties of this molecule is not an academic exercise; it has profound practical consequences.
-
In Synthesis: The amine group's basicity means it can act as a nucleophile in subsequent reactions. However, in its hydrochloride form, the lone pair is unavailable. The free base must often be generated in situ by adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to proceed with reactions like acylation or alkylation.
-
In Drug Development:
-
Salt Selection: The pKa is the most critical factor in determining if a different salt form (e.g., tartrate, mesylate) might offer superior properties like improved stability, better crystallinity, or altered solubility.
-
Formulation: For liquid formulations, the pKa dictates the required pH range to ensure the drug remains in solution and does not precipitate upon storage or dilution.
-
Pharmacokinetics: The pKa influences the charge state of the molecule as it passes through the gastrointestinal tract, which has varying pH environments. This directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Safety and Handling
4-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride requires careful handling in a laboratory setting.
-
GHS Hazards: The compound is associated with the GHS07 pictogram and the signal word "Warning."[4][5]
-
Handling Recommendations:
-
Storage:
References
- Vertex AI Search Result. (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.
- ChemicalBook. 4-bromo-2,3-dihydro-1H-inden-1-amine Chemical Properties.
- Reddit. Solubility of 4-bromo aniline in solvents?
- ChemScene. 4-Bromo-2,3-dihydro-1H-inden-1-amine.
- National Center for Biotechnology Information. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- ChemRxiv.
- PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- BLDpharm. (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
- Safety D
- Sigma-Aldrich.
- Fisher Scientific.
- CHEMENU. cas 1307231-02-2 | where to buy (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Sources
- 1. anahuac.mx [anahuac.mx]
- 2. 4-bromo-2,3-dihydro-1H-inden-1-amine CAS#: 903557-28-8 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. chemscene.com [chemscene.com]
- 5. 1307231-02-2|(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
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